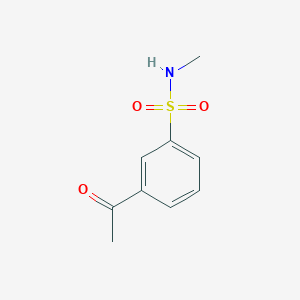

3-acetyl-N-methylbenzene-1-sulfonamide

Description

Foundational Principles and Structural Diversity of Sulfonamide Compounds

The foundational structure of a sulfonamide is an organosulfur functional group with the general formula R−SO₂NR′R″, where R is an organic group and R' and R'' are typically hydrogen or organic substituents. wikipedia.org These compounds can be viewed as derivatives of a sulfonic acid where a hydroxyl group has been replaced by an amine group. wikipedia.org The sulfonamide group itself is relatively unreactive and its rigid nature often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org

The structural diversity of sulfonamides is immense, arising from the various substituents that can be attached to the parent structure. ontosight.ainih.gov Modifications can be made to the aryl group (the 'R' group in a benzenesulfonamide) or the amine group of the sulfonamide moiety. nih.gov This has led to the development of compounds with a wide array of functional groups, including heterocyclic rings. nih.gov A notable structural variation is the formation of cyclic sulfonamides, which are known as sultams. wikipedia.org

This structural variability is directly linked to the broad spectrum of biological activities exhibited by this class of compounds. nih.gov While initially recognized for their antibacterial properties, sulfonamides have been developed to target various physiological processes. nih.gov In the case of antibacterial sulfa drugs, their mechanism of action involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnbinno.com This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, thereby inhibiting bacterial growth and replication. nih.govnbinno.com

Table 1: Physicochemical Properties of 3-acetyl-N-methylbenzene-1-sulfonamide

| Property | Value |

|---|---|

| CAS Number | 173158-12-8 biosynth.com |

| Molecular Formula | C₉H₁₁NO₃S biosynth.comuni.lu |

| Molecular Weight | 213.25 g/mol scbt.com |

| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC uni.lu |

| InChIKey | LXXZAVZKXPUNCU-UHFFFAOYSA-N uni.lu |

Overview of the Acetylated N-Methylbenzenesulfonamide Structural Motif

The acetylated N-methylbenzenesulfonamide motif is a specific structural class within the broader sulfonamide family. It is defined by a benzenesulfonamide (B165840) core that is substituted with an acetyl group (-COCH₃) on the benzene (B151609) ring and a methyl group (-CH₃) on the sulfonamide nitrogen. The specific compound, this compound, is a representative of this structural motif.

The N-acyl sulfonamide moiety, a key feature of this motif, is recognized as an important structural component for conferring biological activity. dergipark.org.tr The synthesis of such compounds often involves the N-acylation of primary or secondary sulfonamides using acylating agents like acid chlorides or acid anhydrides. dergipark.org.tr The acetyl group itself can serve as a versatile chemical handle or scaffold, allowing for further synthetic modifications to produce more complex molecules with potentially enhanced biological properties. mdpi.com Molecules containing the N-acyl sulfonamide framework have been investigated for a range of biological applications, including as potential treatments for Alzheimer's disease and as various enzyme inhibitors. dergipark.org.tr

Historical Development and Expanding Scope of Sulfonamide Chemistry

The history of sulfonamides began in the 1930s in the laboratories of Bayer AG, then a part of the German chemical conglomerate IG Farben. wikipedia.org In 1932, experiments were underway to investigate whether coal-tar dyes could be used to target harmful organisms in the body. wikipedia.org This research led to the discovery that a red dye named Prontosil had remarkable antibacterial effects. openaccesspub.orghuvepharma.comresearchgate.net It was later discovered in 1936 by researchers at the Pasteur Institute that Prontosil was a prodrug; it was metabolized in the body to release the active antibacterial agent, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org

The discovery of sulfanilamide's activity, coupled with the fact that its patent had expired, triggered a "sulfa craze". wikipedia.orghuvepharma.com For several years, these sulfa drugs were the first and only broadly effective systemic antimicrobial agents available, predating the widespread use of penicillin. wikipedia.orghuvepharma.com They are credited with saving countless lives during World War II. wikipedia.orghuvepharma.com However, the initial lack of regulation led to incidents such as the 1937 elixir sulfanilamide tragedy in the United States, which was a pivotal event leading to the passage of the Federal Food, Drug, and Cosmetic Act in 1938. wikipedia.orghuvepharma.com

Since their initial discovery, thousands of sulfonamide derivatives have been synthesized, leading to compounds with improved efficacy and better toxicity profiles. wikipedia.org The scope of sulfonamide chemistry has expanded significantly beyond its antibacterial origins. nih.gov Researchers discovered that modifications to the sulfanilamide structure could produce compounds with entirely different therapeutic uses. This led to the development of important drug classes such as thiazide diuretics (e.g., chlorothiazide), sulfonylureas for treating diabetes (e.g., tolbutamide), and other agents for conditions like gout. openaccesspub.orgbritannica.com

Properties

IUPAC Name |

3-acetyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)14(12,13)10-2/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXZAVZKXPUNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, offering insights into the specific bonds and functional groups present.

FTIR spectroscopy is a fundamental technique for identifying the functional groups within 3-acetyl-N-methylbenzene-1-sulfonamide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The analysis of its spectrum reveals characteristic peaks that confirm the presence of the acetyl, sulfonamide, and substituted benzene (B151609) moieties.

Key vibrational modes identified in the FTIR spectrum include the stretching of the carbonyl group (C=O) from the acetyl function, the asymmetric and symmetric stretching of the sulfonyl group (O=S=O), and the stretching of the N-H bond in the sulfonamide. scielo.br Aromatic C-H and C=C stretching vibrations further confirm the benzene ring structure.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2980-2870 |

| C=O (Acetyl) | Stretching | 1700-1680 |

| C=C (Aromatic) | Ring Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1320 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |

Note: Data are predictive and based on characteristic ranges for similar functional groups.

Table 2: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3080-3050 |

| C=C (Aromatic) | Ring Breathing/Stretching | 1610-1580, ~1000 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |

Note: Data are predictive and based on characteristic ranges for similar functional groups.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a pivotal tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, with a molecular formula of C₉H₁₁NO₃S and a molecular weight of approximately 213.26 g/mol , various mass spectrometric methods offer complementary information. biosynth.comcymitquimica.com

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Alpha-cleavage at the acetyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.

Cleavage of the C-S bond, leading to fragments representing the acetylphenyl group and the sulfonamide moiety.

Loss of the entire acetyl group (CH₃CO•, 43 Da).

Fragmentation of the sulfonamide group, which could involve the loss of SO₂ (64 Da) or the N-methyl group (•CH₃, 15 Da).

A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |

| 213 | Molecular Ion [C₉H₁₁NO₃S]⁺ |

| 198 | [M - CH₃]⁺ |

| 170 | [M - CH₃CO]⁺ |

| 149 | [M - SO₂]⁺ (rearrangement likely) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

This table represents a predicted fragmentation pattern based on common fragmentation behaviors of aromatic sulfonamides and ketones.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C₉H₁₁NO₃S) is calculated to be 213.04596 Da. uni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table: Theoretical Mass Data for HRMS

| Adduct | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO₃S]⁺ | 214.05324 |

| [M+Na]⁺ | [C₉H₁₁NNaO₃S]⁺ | 236.03518 |

| [M-H]⁻ | [C₉H₁₀NO₃S]⁻ | 212.03868 |

Data sourced from predicted values. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. In the case of this compound, ESI-MS would be expected to produce prominent ions corresponding to adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺) in positive ion mode.

Studies on similar aromatic sulfonamides have shown that under collision-induced dissociation (CID) in an ESI-tandem mass spectrometer, a characteristic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), often preceded by a rearrangement. This suggests that the [M+H]⁺ ion of this compound could fragment to a significant ion at m/z 150.05565 ([C₉H₁₂NO]⁺).

Table: Predicted ESI-MS Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 214.05324 |

| [M+Na]⁺ | 236.03518 |

| [M+K]⁺ | 252.00912 |

| [M+NH₄]⁺ | 231.07978 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the acetyl-substituted benzene ring. Aromatic systems typically exhibit multiple absorption bands in the UV region.

For this compound, one would anticipate:

An intense absorption band (π → π* transition) associated with the benzene ring, likely occurring below 250 nm.

A less intense band (n → π* transition) at a longer wavelength, attributable to the carbonyl group of the acetyl moiety. The substitution on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands.

While a specific experimental spectrum for this compound is not available, data for structurally similar compounds, such as acetophenone, show characteristic absorptions around 240 nm and 280 nm.

Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 230 - 260 | Benzene Ring |

| n → π* | 270 - 300 | Carbonyl Group |

This table is based on the typical absorption ranges for the identified chromophores.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₉H₁₁NO₃S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its elements. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized compound. Generally, experimental values that fall within ±0.4% of the theoretical values are considered to confirm the compound's purity.

Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.69 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.51 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.04 |

| Total | | | | 213.251 | 100.00 |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the properties of organic molecules, including sulfonamides. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common choice for such calculations, providing reliable results for geometry, vibrational modes, and electronic properties.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a flexible molecule like 3-acetyl-N-methylbenzene-1-sulfonamide, which has rotatable bonds (e.g., around the S-N bond and the C-C bond of the acetyl group), multiple stable conformations may exist. A conformational landscape analysis would explore these different possibilities to identify the global minimum energy structure, which is the most likely conformation of an isolated molecule. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Vibrational Frequency Analysis and Correlation with Experimental Data

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation predicts the frequencies of all molecular vibrations (stretching, bending, twisting). These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. Such a comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular motions, a process often guided by Potential Energy Distribution (PED) analysis.

Electronic Structure Characterization

DFT calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the region from which an electron is most easily removed, while the LUMO is the region that most readily accepts an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also indicates likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative electrostatic potential (typically red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and prone to nucleophilic attack. MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions. For this compound, one would expect negative potential around the oxygen atoms of the sulfonyl and acetyl groups.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value, often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicates a significant NLO response.

For this compound, the presence of an electron-withdrawing acetyl group and a sulfonamide moiety on the benzene (B151609) ring can facilitate intramolecular charge transfer (ICT), a key factor for NLO activity. Theoretical calculations would typically be performed using a functional like B3LYP to optimize the molecular geometry and compute the electronic properties. The calculated values for dipole moment, polarizability, and hyperpolarizability would reveal the NLO potential of the molecule. Studies on analogous azo sulfonamides have shown that such compounds can exhibit significant hyperpolarizability, suggesting that this compound could also possess NLO properties.

Table 1: Illustrative NLO Properties of this compound (Hypothetical Data) This table presents hypothetical data representative of typical computational outputs for NLO analysis.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 15.0 x 10-30 | esu |

| HOMO-LUMO Energy Gap (ΔE) | 4.8 | eV |

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, are essential for predicting the reactivity and kinetic stability of a molecule. These descriptors include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity.

DFT calculations can provide the HOMO and LUMO energy values for this compound. From these energies, the reactivity descriptors can be calculated using the following relationships:

Electronegativity (χ): - (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Global Softness (S): 1 / (2η)

Chemical Potential (μ): -χ

Electrophilicity Index (ω): μ2 / (2η)

These parameters provide insight into the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound (Hypothetical Data) This table presents hypothetical data representative of typical computational outputs for reactivity analysis.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.2 |

| LUMO Energy | ELUMO | -2.4 |

| Electronegativity | χ | 4.8 |

| Chemical Hardness | η | 2.4 |

| Global Softness | S | 0.208 |

| Electrophilicity Index | ω | 4.8 |

Computational Docking Studies of Molecular Recognition and Binding Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used to study drug-receptor interactions, the methodology can be applied more broadly to understand molecular recognition phenomena without focusing on a specific biological outcome.

For this compound, docking simulations would involve placing the molecule into a generic binding cavity to analyze its fundamental interaction patterns. The analysis would focus on identifying the key functional groups responsible for binding and the types of non-covalent interactions formed. These typically include:

Hydrogen Bonds: The sulfonamide N-H group as a donor and the sulfonyl and acetyl oxygens as acceptors.

Hydrophobic Interactions: The benzene ring and methyl groups interacting with nonpolar regions of a binding site.

π-π Stacking: The aromatic ring engaging in stacking with other aromatic residues.

C-H...π Interactions: The methyl or aryl C-H groups interacting with aromatic systems.

By analyzing the geometry and energetics of these interactions, a comprehensive profile of the molecule's recognition capabilities can be built. This provides insights into how this compound might interact with other molecules in a variety of chemical environments, independent of any specific biological target.

Chemical Transformations and Derivatization Strategies

Modifications at the N-Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a crucial pharmacophore in many therapeutic agents. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for various modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the N-methylsulfonamide group in 3-acetyl-N-methylbenzene-1-sulfonamide can undergo N-alkylation and N-acylation reactions. These transformations typically require a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a suitable base. For instance, the reaction with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) would yield the corresponding N-alkylated product. While specific examples for this compound are not extensively documented, the general reactivity of N-methylbenzenesulfonamides suggests that this reaction would proceed under standard conditions.

N-Acylation introduces an acyl group (R-CO-) onto the sulfonamide nitrogen. This can be accomplished using acylating agents like acid chlorides or acid anhydrides. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack of the sulfonamide nitrogen. The use of N-acylbenzotriazoles has been reported as an efficient method for the N-acylation of sulfonamides, yielding N-acylsulfonamides in good yields. semanticscholar.orgepa.govresearchgate.net

| Reagent Type | General Structure | Potential Product with this compound |

| Alkyl Halide | R-X | 3-acetyl-N-methyl-N-alkylbenzene-1-sulfonamide |

| Acid Chloride | R-COCl | 3-acetyl-N-methyl-N-acylbenzene-1-sulfonamide |

| Acid Anhydride | (RCO)₂O | 3-acetyl-N-methyl-N-acylbenzene-1-sulfonamide |

| N-Acylbenzotriazole | RCO-Bt | 3-acetyl-N-methyl-N-acylbenzene-1-sulfonamide |

Formation of Hydrazone Derivatives from Acetyl Group

While the heading places this under modifications at the N-sulfonamide moiety, the formation of hydrazones directly involves the acetyl group. However, the resulting hydrazone can be part of a larger scaffold that also includes the sulfonamide. The reaction of the acetyl group in this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) would lead to the formation of the corresponding hydrazone. ekb.eg This reaction is a standard condensation reaction where the carbonyl oxygen of the acetyl group is replaced by a =N-NHR group. These hydrazone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net

Transformations Involving the Acetyl Group

The acetyl group is a versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Condensation Reactions with Carbonyl Functionality

The methyl group of the acetyl moiety in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with other carbonyl compounds, such as aromatic aldehydes. researchgate.net A classic example is the Claisen-Schmidt condensation, which would involve the reaction of this compound with an aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

| Reactant | Reaction Type | Potential Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Claisen-Schmidt Condensation | Chalcone derivative of this compound |

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The derivatives obtained from the transformations of the acetyl group, such as chalcones and hydrazones, are excellent precursors for the synthesis of a wide range of heterocyclic compounds.

Pyrazoles: The chalcone derivatives can undergo cyclization with hydrazine hydrate to form pyrazoline derivatives, which can then be oxidized to pyrazoles. dergipark.org.trnih.govnih.govchim.itmdpi.com Alternatively, direct reaction of this compound with hydrazine can also lead to pyrazole (B372694) formation.

Pyrimidines: Condensation of the chalcone derivatives with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can lead to the formation of pyrimidine (B1678525) derivatives. bu.edu.egekb.eg The reaction of this compound with a guanidine (B92328) derivative in the presence of an orthoformate and acetyl acetone (B3395972) has been shown to produce N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, demonstrating a pathway to pyrimidine-fused systems. nih.govcardiff.ac.uk

Aromatic Ring Functionalization and Reactivity

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing acetyl and N-methylsulfamoyl groups.

Both the acetyl group (-COCH₃) and the N-methylsulfamoyl group (-SO₂NHCH₃) are electron-withdrawing groups and are therefore deactivating and meta-directing. mdpi.comgoogle.com This means that incoming electrophiles will preferentially substitute at the positions meta to both groups, which are positions 4 and 6. Position 5 is also meta to the acetyl group and ortho to the sulfonamide group, making it another potential site of substitution, though likely less favored due to steric hindrance.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely at the 4 or 6 position. researchgate.netdergipark.org.trbu.edu.eggoogle.comgoogle.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would result in the introduction of a halogen atom onto the aromatic ring, again, predicted to be at a meta position. dergipark.org.trgoogle.comstackexchange.com

The deactivating nature of both substituents makes these reactions slower than the corresponding reactions with benzene.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-acetyl-N-methyl-4-nitrobenzene-1-sulfonamide and 3-acetyl-N-methyl-6-nitrobenzene-1-sulfonamide |

| Bromination | Br₂, FeBr₃ | 3-acetyl-4-bromo-N-methylbenzene-1-sulfonamide and 3-acetyl-6-bromo-N-methylbenzene-1-sulfonamide |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the reactivity of the benzene ring and the position of substitution are dictated by the electronic properties of the two existing substituents: the acetyl group (-COCH₃) and the N-methylsulfonamide group (-SO₂NHCH₃).

Both the acetyl group and the sulfonamide group are electron-withdrawing groups. masterorganicchemistry.comyoutube.com They pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.org Such groups are known as deactivating groups. libretexts.org

Furthermore, these groups direct incoming electrophiles to the meta position (C-5). masterorganicchemistry.comlibretexts.org This is because the deactivation is most pronounced at the ortho and para positions relative to each substituent. Consequently, the meta positions remain the most electron-rich and are the preferred sites of electrophilic attack.

In this compound, the acetyl group is at C-1 and the sulfonamide group is at C-3. The positions ortho and para to the acetyl group are C-2, C-6, and C-4. The positions ortho and para to the sulfonamide group are C-2, C-4, and C-6. Both groups strongly deactivate these positions. The only position that is meta to both the acetyl group (at C-1) and the sulfonamide group (at C-3) is the C-5 position. Therefore, electrophilic aromatic substitution on this molecule is predicted to occur predominantly at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgaiinmr.com Reaction with this compound would be expected to yield 3-acetyl-N-methyl-5-nitrobenzene-1-sulfonamide.

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is accomplished using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. libretexts.orgyoutube.com The catalyst polarizes the halogen molecule, creating a potent electrophile. libretexts.org For instance, bromination would yield 3-bromo-5-acetyl-N-methylbenzene-1-sulfonamide.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) uses fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The electrophile is thought to be protonated SO₃. masterorganicchemistry.com This reaction would produce 3-acetyl-5-(hydrosulfonyl)-N-methylbenzene-1-sulfonamide.

Friedel-Crafts Reactions: These reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group. wikipedia.orglibretexts.org However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as the one in this compound. masterorganicchemistry.com The strong electron-withdrawing nature of the existing substituents deactivates the ring to such an extent that it will not react with the carbocation or acylium ion electrophiles generated in these reactions. masterorganicchemistry.com

Nucleophilic Substitution at Sulfonyl Chloride Precursors

The sulfonamide bond in this compound is most commonly formed through a nucleophilic substitution reaction. This synthesis involves the reaction of a sulfonyl chloride precursor with an amine. For the target molecule, the precursor would be 3-acetylbenzene-1-sulfonyl chloride, and the nucleophile would be methylamine (B109427) (CH₃NH₂).

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine at the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, which is a good leaving group. organic-chemistry.orgorganic-chemistry.org

General Reaction Scheme: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. nih.gov The base serves two purposes: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine, and it can also act as a catalyst. nih.gov The reaction is often performed in an inert solvent like dichloromethane (B109758) or diethyl ether at room temperature or with gentle heating.

For the specific synthesis of this compound, the reaction would be:

Reactants: 3-acetylbenzene-1-sulfonyl chloride and methylamine.

Conditions: An inert solvent (e.g., dichloromethane) with a base (e.g., pyridine) to scavenge the HCl produced.

Product: this compound.

This synthetic route is versatile and allows for the preparation of a wide range of N-substituted sulfonamides by varying the amine used in the reaction. organic-chemistry.orgorganic-chemistry.org

Bioisosteric Replacements within Sulfonamide Frameworks

Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of enhancing desired biological or physical properties while minimizing undesirable ones. u-tokyo.ac.jp The framework of this compound contains several functional groups that can be considered for bioisosteric replacement: the sulfonamide moiety, the acetyl group, and the N-methyl group.

Bioisosteres for the Sulfonamide Group: The sulfonamide group itself is often considered a bioisostere of a carboxylic acid or an amide, although with different acidic properties. nih.gov Potential replacements for the sulfonamide group include:

Sulfoximines: These are aza-analogues of sulfones and can offer improved physicochemical properties.

Retro-amides and other amide isosteres: Given the structural similarities, various amide bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) could be explored. nih.gov

Bioisosteres for the Acetyl Group: The acetyl group is a key structural feature. Bioisosteric replacement can modulate properties like hydrogen bonding capacity and metabolic stability.

Heterocyclic Rings: An isoxazole-ether scaffold has been successfully used as a bioisosteric replacement for the acetyl group of acetylcholine. cambridgemedchemconsulting.com Other five-membered heterocycles could also serve as mimics. cambridgemedchemconsulting.com Bioisosteric replacement of an acyl group with rings like pyridine or oxadiazole has also been reported. nih.gov

Bioisosteres for the N-Methyl Group and Amide Bond: The N-methylsulfonamide can be viewed as a type of amide linkage. Bioisosteric replacements for amides are extensively studied to improve metabolic stability and pharmacokinetic profiles. nih.gov

Heterocycles: Five-membered rings such as triazoles, oxadiazoles, and imidazoles are common bioisosteres for amide bonds, as they can mimic the hydrogen bonding properties. nih.govdrughunter.com

Trifluoroethylamine: The trifluoroethylamine group is a more recent bioisosteric replacement for amides, where the electronegative trifluoroethyl group mimics the carbonyl group and can enhance metabolic stability. drughunter.com

The strategic application of bioisosteric replacements allows for the fine-tuning of a molecule's properties, which is a cornerstone of modern drug design and chemical biology research. u-tokyo.ac.jp

Solid State Chemistry and Supramolecular Assemblies

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

A typical crystallographic study would precisely determine the spatial coordinates of each atom in the asymmetric unit of the crystal. This process also reveals the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the fundamental repeating unit of the crystal lattice. The crystal system and space group, which describe the symmetry of the crystal, would also be identified.

Table 1: Hypothetical Crystal Data and Structure Refinement for 3-acetyl-N-methylbenzene-1-sulfonamide (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₁NO₃S |

| Formula weight | 213.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Supramolecular Interactions Governing Crystal Packing

The crystal structure of sulfonamides is typically stabilized by a network of non-covalent interactions.

In sulfonamides containing a secondary amine (N-H group), hydrogen bonding is a dominant interaction. The N-H group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. These N-H...O interactions often link molecules into chains or dimeric structures.

The interplay of these hydrogen bonds frequently leads to the formation of recognizable supramolecular motifs. For instance, pairs of molecules can link via N-H...O hydrogen bonds to form centrosymmetric dimers, often described by an R²₂(8) graph-set notation. Alternatively, molecules can be connected end-to-end to form infinite chains, known as catemers. The specific motif adopted depends on the steric and electronic properties of the molecule.

Polymorphism and Conformational Flexibility in Sulfonamide Crystals

A thorough review of scientific literature and chemical databases reveals a lack of specific studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a documented phenomenon for the broader class of sulfonamides. These different crystalline arrangements can arise from variations in the conformation of the molecule, particularly the flexible sulfonamide group (-SO₂NH-). The orientation of the sulfonamide group relative to the benzene (B151609) ring and the potential for different hydrogen bonding networks are key factors that can lead to the formation of polymorphs in related compounds. However, no published research has specifically investigated or identified different polymorphic forms for this compound.

Similarly, while the conformational flexibility of the N-methylsulfonamide and acetyl groups would be expected to influence the crystal packing of this molecule, specific experimental or computational conformational analyses for this compound are not available in the current body of scientific literature. Such studies would typically involve techniques like single-crystal X-ray diffraction or computational modeling to determine the preferred molecular geometry and the energetic landscape of different conformers.

Topological Properties and Electron Density Analysis (e.g., Bader's AIM Theory)

There are no specific studies applying Bader's Quantum Theory of Atoms in Molecules (QTAIM) or other topological electron density analyses to this compound found in the reviewed literature. This type of analysis involves the theoretical or experimental determination of the electron density distribution within a molecule to characterize the nature of chemical bonds and intermolecular interactions. Key parameters derived from such an analysis, including the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, provide quantitative insights into bond strength and type (e.g., covalent vs. closed-shell interactions). While QTAIM is a powerful tool for understanding chemical bonding in sulfonamides and other molecules, it has not been specifically applied to this compound in any publicly accessible research.

Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.

Applications in Advanced Chemical Research and Materials Science

Role as Synthetic Intermediates and Building Blocks

The compound is widely recognized as a valuable building block in organic synthesis. cymitquimica.com Chemical suppliers categorize it as an intermediate, signifying its role as a starting point for the synthesis of more complex molecules. biosynth.com

Precursors for the Construction of Complex Molecular Architectures

The bifunctional nature of 3-acetyl-N-methylbenzene-1-sulfonamide makes it an adept precursor for creating elaborate molecular structures. The sulfonamide scaffold is a critical component in medicinal chemistry, forming the backbone of numerous therapeutic agents. researchgate.net The presence of the acetyl group provides a reactive site for a variety of chemical reactions, such as oxidation, reduction, or condensation, allowing for the extension of the molecular framework. This dual reactivity enables chemists to construct intricate, multi-component molecules through sequential and controlled synthetic steps. While the broader class of N-acyl sulfonamides is widely used in organic synthesis, the specific pathways originating from this compound contribute to the synthesis of novel compounds intended for further research. dergipark.org.tr

Versatile Scaffold for Derivatization in Organic Synthesis

As a "versatile small molecule scaffold," this compound offers a robust foundation for chemical derivatization. cymitquimica.com Organic synthesis procedures often utilize related sulfonamide structures to access a range of functionalized compounds. orgsyn.org The N-methylsulfonamide group can undergo further substitution, while the acetyl group's ketone functionality can be transformed into other functional groups like alcohols, amines, or alkenes. This versatility allows for the generation of a library of related compounds from a single starting material, which is a crucial strategy in fields like drug discovery and materials science to explore structure-activity relationships.

Integration into Functional Materials

The incorporation of specific chemical moieties into larger systems, such as polymers, is a key strategy for creating materials with tailored properties.

Applications in Polymer Chemistry and Modification

While the direct application of this compound in polymer synthesis is not extensively documented in readily available literature, the broader class of sulfonamide-containing molecules has been used in polymer science. For instance, polystyrene-supported N-acyl sulfonamide resins have been developed as effective reagents in the solution-phase synthesis of amides. researchgate.net This demonstrates the potential for sulfonamide scaffolds to be integrated into polymer backbones or attached as functional side groups to modify the chemical and physical properties of the base polymer.

Contributions to the Development of Advanced Materials with Specific Properties

The inherent properties of the sulfonamide group suggest a potential, though not yet widely realized, role for this compound in creating advanced materials. The polarity and hydrogen-bonding capabilities of the sulfonamide moiety could be harnessed to influence properties such as thermal stability, dye affinity, or the chelating ability of a material. Azo dyes containing sulfonamide groups, for example, have been synthesized and used as reagents for complexing with metal ions, indicating the potential for creating specialized sensor materials or pigments. walshmedicalmedia.com

Utility in Analytical Chemistry as Reference Standards and Reagents

In the precise field of analytical chemistry, the purity and well-defined structure of a compound are paramount. This compound is supplied by chemical companies as a high-quality reference standard for pharmaceutical testing and other analytical applications. biosynth.com This designation implies that it can be used to calibrate analytical instruments, validate analytical methods, or as a standard in quantitative analysis to determine the concentration of related substances.

Its utility is further supported by predictable analytical behavior. For instance, its predicted collision cross-section (CCS) values, which are important in ion mobility-mass spectrometry, have been calculated for various adducts. uni.lu This type of data is crucial for identifying and quantifying the compound in complex mixtures. The availability of analytical documentation such as NMR, HPLC, and LC-MS data from suppliers further solidifies its role as a reliable standard for quality control and research laboratories. bldpharm.com

| Predicted Analytical Data (for [M+H]⁺ Adduct) | |

| m/z (mass-to-charge ratio) | 214.05324 |

| Predicted CCS (Ų) | 142.7 |

| Source: PubChemLite uni.lu |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Acetylbenzenesulfonamide Derivatives

The synthesis of acetylbenzenesulfonamide derivatives is poised for significant advancements, with a strong emphasis on developing greener and more efficient chemical processes. Traditional methods for the synthesis of sulfonamides often rely on the use of sulfonyl chlorides, which can be difficult to handle and store.

Future synthetic strategies are expected to move towards more sustainable approaches. One promising avenue is the use of photocatalysis, which allows for the functionalization of sulfonamides under mild conditions. For instance, a metal-free photocatalytic approach can be used to generate sulfonyl radical intermediates from sulfonamides, which can then be combined with various alkene fragments. This methodology offers a pathway to a diverse range of functionalized sulfonamides.

Another area of development is the one-pot synthesis of these derivatives. For example, a process for preparing 2-alkyl-5-haloacetylbenzenesulfonamide has been developed that involves the sulfonation of 4-alkylacetophenone, followed by a series of reactions to yield the final product. This multi-step, one-pot process is industrially advantageous.

The table below summarizes some of the key features of these emerging synthetic methodologies.

| Methodology | Key Features | Potential Advantages |

| Photocatalysis | Metal-free, mild reaction conditions, generation of sulfonyl radical intermediates. | Environmentally friendly, high functional group tolerance, access to a diverse range of derivatives. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, industrially advantageous process. | Reduced waste, increased efficiency, lower operational costs. |

| Sustainable Solvents | Utilization of water or other green solvents. | Reduced environmental impact, improved safety profile. |

In-depth Computational Studies of Molecular Reactivity and Complex Interaction Mechanisms

Computational chemistry offers powerful tools to elucidate the electronic structure, reactivity, and interaction mechanisms of molecules like 3-acetyl-N-methylbenzene-1-sulfonamide. Density Functional Theory (DFT) and other computational methods can provide deep insights that complement experimental findings and guide the design of new derivatives with tailored properties.

Future computational studies on acetylbenzenesulfonamide derivatives are likely to focus on several key areas. Molecular docking studies, for instance, can be used to predict the binding affinities and interaction modes of these compounds with biological targets, such as enzymes. This is particularly relevant given the known role of some sulfonamides as enzyme inhibitors.

DFT calculations can be employed to understand the electronic properties, orbital distributions, and thermodynamic stabilities of these molecules. This information is crucial for predicting their reactivity and potential interaction with other chemical species. For example, computational studies on triazinyl-substituted benzenesulfonamide (B165840) conjugates have been used to investigate their activity as inhibitors of carbonic anhydrases.

The following table outlines some of the computational methods and their potential applications in the study of acetylbenzenesulfonamide derivatives.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting binding modes with biological targets. | Understanding enzyme inhibition mechanisms, guiding drug design. |

| Density Functional Theory (DFT) | Calculating electronic properties, orbital distributions, and thermodynamic stabilities. | Predicting molecular reactivity, understanding interaction mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reaction mechanisms and covalent modifications. | Elucidating detailed chemical transformations at the atomic level. |

Exploration of Supramolecular Architectures for Designed Chemical Functionalities

The ability of sulfonamide-containing molecules to form well-defined supramolecular architectures through non-covalent interactions, particularly hydrogen bonding, is a rapidly developing area of research. The specific arrangement of molecules in the solid state can significantly influence their physical and chemical properties.

For N-alkylated benzenesulfonamide derivatives, the crystal structure is often characterized by the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups. These dimers can then be linked into ribbons or more complex three-dimensional networks through other interactions, such as π–π stacking. For example, the crystal structure of N-allyl-4-methylbenzenesulfonamide reveals such dimer formation and subsequent linking into ribbons via offset π–π interactions. nih.gov

Future research in this area will likely focus on the rational design of supramolecular architectures with specific functionalities. By modifying the substituents on the benzene (B151609) ring and the N-alkyl group, it may be possible to control the formation of different hydrogen bonding patterns and π–π stacking arrangements, leading to materials with tailored optical, electronic, or catalytic properties.

The table below highlights key intermolecular interactions and the resulting supramolecular motifs observed in related sulfonamide crystal structures.

| Intermolecular Interaction | Supramolecular Motif | Potential Functional Outcome |

| N-H···O Hydrogen Bonds | Centrosymmetric dimers, ribbons | Enhanced thermal stability, controlled crystal packing |

| π–π Stacking | 1D chains, 3D networks | Anisotropic conductivity, charge transport properties |

| C-H···π Interactions | Linking of hydrogen-bonded ribbons | Stabilization of the crystal lattice, influence on solubility |

Expansion of Applications in Non-Pharmacological Chemical Systems, including Catalysis and Sensing

While sulfonamides are well-known for their pharmacological applications, there is a growing interest in exploring their utility in non-pharmacological chemical systems, such as catalysis and chemical sensing. The unique electronic and structural features of acetylbenzenesulfonamide derivatives make them promising candidates for these applications.

In the field of catalysis, functionalized benzenesulfonamides can act as ligands for metal catalysts or even as organocatalysts themselves. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. Furthermore, the modular nature of these compounds allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance.

In the realm of chemical sensing, the sulfonamide moiety can serve as a recognition site for specific analytes. The interaction of an analyte with the sulfonamide group can lead to a measurable change in a physical property, such as fluorescence or color, forming the basis of a chemical sensor. For example, benzenesulfonamide derivatives have been investigated as inhibitors for carbonic anhydrases, and this interaction can be harnessed for sensing applications.

The following table provides an overview of potential non-pharmacological applications for acetylbenzenesulfonamide derivatives.

| Application Area | Principle | Potential Utility |

| Catalysis | Ligand for metal catalysts, organocatalysis. | Asymmetric synthesis, cross-coupling reactions. |

| Chemical Sensing | Analyte recognition by the sulfonamide moiety. | Detection of metal ions, anions, or biological molecules. |

| Materials Science | Building blocks for functional polymers or metal-organic frameworks. | Materials with tailored electronic, optical, or porous properties. |

Q & A

Q. What are the optimized synthetic routes for 3-acetyl-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of acetylated precursors. A common approach is reacting N-methylbenzene sulfonamide with acetylating agents (e.g., acetyl chloride) under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent side reactions .

- Temperature : Reactions are often conducted at 0–5°C to minimize decomposition of acetyl intermediates .

- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts, improving reaction efficiency .

Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm acetyl and methyl group integration (e.g., acetyl peaks at δ 2.1–2.3 ppm in CDCl₃) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 242.3) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The acetyl group is susceptible to hydrolysis under strongly acidic/basic conditions, degrading to N-methylbenzene sulfonamide .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the acetyl group’s electron-withdrawing effect enhances sulfonamide’s electrophilicity, influencing enzyme binding .

- Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase). Use software like AutoDock Vina to validate binding poses against crystallographic data .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 25°C) .

- Meta-Analysis : Cross-reference datasets from enzymatic assays (e.g., carbonic anhydrase inhibition) and structural analogs. For example, conflicting inhibition data may arise from variations in enzyme isoforms or assay buffers .

- Validation via X-ray Crystallography : Resolve ambiguities by co-crystallizing the compound with target proteins to confirm binding modes .

Q. What experimental designs are optimal for studying enzyme inhibition kinetics of this compound?

Methodological Answer:

-

Steady-State Kinetics : Use a stopped-flow spectrophotometer to measure initial reaction rates (e.g., para-nitrophenyl acetate hydrolysis for esterase inhibition).

-

Data Analysis : Fit data to the Michaelis-Menten equation with competitive/non-competitive inhibition models. Example parameters:

Parameter Value (Example) Conditions 12 ± 2 nM pH 7.4, 25°C 0.45 s⁻¹ -

Controls : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. How can structural modifications of this compound enhance selectivity for therapeutic targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.